2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
Overview
Description
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of a hydroxy group and a trifluoromethoxy group attached to an acetophenone backbone. This compound is used primarily in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group into the acetophenone structure. One common method involves the reaction of 2-hydroxyacetophenone with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2’-hydroxy-5’-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the hydroxy and trifluoromethoxy groups. These functional groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an acetophenone group.
2-Hydroxy-5-methoxyacetophenone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Hydroxy-5-nitroacetophenone: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development, particularly in the synthesis of novel organic molecules and the exploration of new chemical reactions.
Properties
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5(13)7-4-6(2-3-8(7)14)15-9(10,11)12/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWYHQOZXGAPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379380 | |
Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146575-64-6 | |
Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146575-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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